molecular formula C11H14FNO B1407331 3-(2-Fluoro-3-methylphenoxy)pyrrolidine CAS No. 1505609-00-6

3-(2-Fluoro-3-methylphenoxy)pyrrolidine

Cat. No. B1407331
CAS RN: 1505609-00-6
M. Wt: 195.23 g/mol
InChI Key: BRLXQVYXELIYEK-UHFFFAOYSA-N
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Description

3-(2-Fluoro-3-methylphenoxy)pyrrolidine is a chemical compound with a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle . This compound is part of a larger class of compounds known as pyrrolidines, which are widely used by medicinal chemists to develop compounds for the treatment of various diseases .


Synthesis Analysis

The synthesis of pyrrolidine derivatives, including 3-(2-Fluoro-3-methylphenoxy)pyrrolidine, involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .


Molecular Structure Analysis

The molecular structure of 3-(2-Fluoro-3-methylphenoxy)pyrrolidine is characterized by a pyrrolidine ring, a five-membered nitrogen-containing heterocycle . The presence of fluorine and the pyridine moiety in the structure contributes to its unique physicochemical properties .

Scientific Research Applications

Applications in Chemical Synthesis and Modification

Synthesis of Fluorinated Chromenes The compound has been utilized in the synthesis of fluorinated chromenes, a class of organic compounds. Specifically, reactions involving 2-fluoro-1,1-dimethoxy-3-methylbut-2-ene with phenols in dry pyridine lead to the formation of 3-fluoro-2,2-dimethyl-2H-chromenes, which are analogues of natural insect antijuvenile hormones (Camps et al., 1980).

Applications in Cognitive Enhancement and Molecular Inhibition

Cognition-Enhancing Properties The compound has shown potential in enhancing cognition. A series of 3-(aryloxy)pyridines, including 3-(2-fluorophenoxy)pyridine, exhibited activity in enhancing retention for passive avoidance learning in mice, indicating potential therapeutic properties for the treatment of cognitive disorders (Butler et al., 1981).

Molecular Docking and Inhibition Studies The compound has been involved in docking studies to understand the molecular features contributing to high inhibitory activity. Docking of derivatives like 3-fluoro-4-(pyrrolo[2,1-f][1,2,4]triazin-4-yloxy)aniline, and others complexed with c-Met kinase, provided insights into their orientations and active conformations as inhibitors (Caballero et al., 2011).

Applications in Antitumor Activity and Molecular Recognition

Antitumor Activity in Mesothelioma Models Nortopsentin analogues, including 1H-pyrrolo[2,3-b]pyridine derivatives, demonstrated antitumor activity in models of diffuse malignant peritoneal mesothelioma (DMPM). These compounds acted as cyclin-dependent kinase 1 inhibitors and induced apoptotic responses, suggesting their potential for cancer therapy (Carbone et al., 2013).

Stereoselective Molecular Recognition The stereoselective recognition of 3-fluoro-4-hydroxyprolines by the VHL E3 ubiquitin ligase for targeted protein degradation was another significant application. This study highlighted the nuanced effects of hydroxylation and fluorination on molecular recognition and provided insights into the use of these compounds in targeted protein degradation (Testa et al., 2018).

Future Directions

Pyrrolidine derivatives, including 3-(2-Fluoro-3-methylphenoxy)pyrrolidine, hold promise in the field of drug discovery due to their diverse biological activities . The development of new pyrrolidine compounds with different biological profiles is an active area of research . It is expected that many novel applications of pyrrolidine derivatives will be discovered in the future .

properties

IUPAC Name

3-(2-fluoro-3-methylphenoxy)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO/c1-8-3-2-4-10(11(8)12)14-9-5-6-13-7-9/h2-4,9,13H,5-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRLXQVYXELIYEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OC2CCNC2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Fluoro-3-methylphenoxy)pyrrolidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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